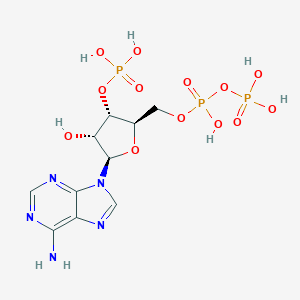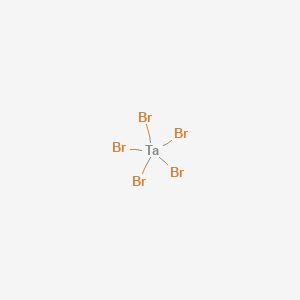
Bromure de tantale(V)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tantalum(V) bromide is a useful research compound. Its molecular formula is Br5Ta and its molecular weight is 580.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tantalum(V) bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tantalum(V) bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Évolution photocatalytique de l'hydrogène
La bromure de tantale(V) a été utilisé dans le développement de nanomatériaux hybrides pour l'évolution photocatalytique de l'hydrogène . Le processus implique l'immobilisation d'agrégats octaédriques de bromure de tantale sur des nanosheets d'oxyde de graphène. Cette formation hybride améliore le rendement de l'hydrogène photocatalytique à partir de l'eau sans la présence de métaux précieux . L'amélioration est attribuée au chargement optimal des agrégats sur le support d'oxyde de graphène et au rôle crucial de l'oxyde de graphène dans le transfert d'électrons des agrégats de tantale vers les feuilles d'oxyde de graphène, supprimant ainsi la recombinaison de charge .
Synthèse de nanomatériaux
Le bromure de tantale(V) est utilisé dans la synthèse de nanomatériaux . Plus précisément, il est utilisé dans la synthèse en une seule étape de nanohybrides d'oxyde de graphène de bromure de tantale . Ces nanohybrides ont montré des promesses dans le domaine des combustibles solaires en raison de leurs propriétés photo- et électroactives .
Préparation de dérivés à atomes lourds
Le bromure de tantale(V) est utilisé pour la préparation de dérivés à atomes lourds pour la détermination de la structure des macromolécules biologiques par analyse aux rayons X . Cette application est particulièrement utile dans le domaine de la biologie structurale, où elle aide à comprendre les structures tridimensionnelles des macromolécules biologiques.
Cristallographie macromoléculaire
En cristallographie macromoléculaire, le bromure de tantale(V) est intéressant pour l'analyse des structures biologiques en tant que dérivé de métal lourd . Il a un grand potentiel pour la détermination de la structure de grands systèmes protéiques
Mécanisme D'action
Tantalum(V) bromide, also known as pentabromotantalum, is an inorganic compound with the formula Ta2Br10 . It is a diamagnetic, orange solid that readily hydrolyses . The compound adopts an edge-shared bioctahedral structure, which means that two TaBr5 units are joined by a pair of bromide bridges .
Mode of Action
Its interactions are primarily physical rather than biochemical, involving the formation of bonds with other elements or compounds during chemical reactions .
Propriétés
Numéro CAS |
13451-11-1 |
|---|---|
Formule moléculaire |
Br5Ta |
Poids moléculaire |
580.47 g/mol |
Nom IUPAC |
tantalum(5+);pentabromide |
InChI |
InChI=1S/5BrH.Ta/h5*1H;/q;;;;;+5/p-5 |
Clé InChI |
GCPVYIPZZUPXPB-UHFFFAOYSA-I |
SMILES |
Br[Ta](Br)(Br)(Br)Br |
SMILES canonique |
[Br-].[Br-].[Br-].[Br-].[Br-].[Ta+5] |
| 13451-11-1 | |
Origine du produit |
United States |
Q1: What is the molecular structure of Tantalum(V) Bromide and are there any spectroscopic data available?
A1: Tantalum(V) Bromide, also known as pentabromotantalum, has the molecular formula TaBr5. [, , ] Spectroscopically, 1H and 13C NMR data have been reported for a related complex, [(p-CH3C6H4)5Ta(p-CH3C6H4)Li · O(C2H5)2], providing insight into the chemical environment of the ligands surrounding the tantalum center. []
Q2: What is the thermochemical stability of Tantalum(V) Bromide?
A3: The enthalpy of formation for crystalline Tantalum(V) Bromide has been determined to be -142.9 ± 0.4 kcal mol-1 using solution calorimetry. [] This information, along with estimations of entropies and heat capacities, allows for a better understanding of the compound's thermodynamic properties. []
Q3: Are there any notable applications of Tantalum(V) Bromide in organic synthesis?
A4: While the provided research doesn't directly discuss the use of Tantalum(V) Bromide in organic synthesis, its reaction with p-tolyllithium highlights its potential reactivity and its ability to form complexes. [] Further research is needed to explore its potential as a reagent or catalyst in organic reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


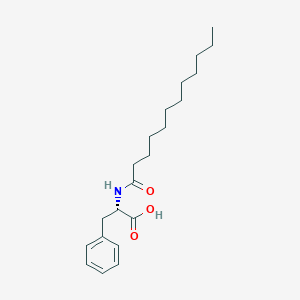
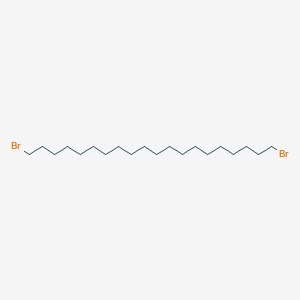
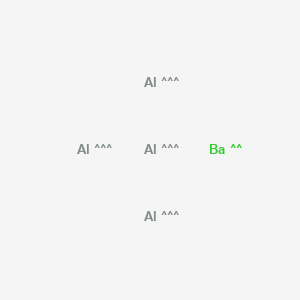
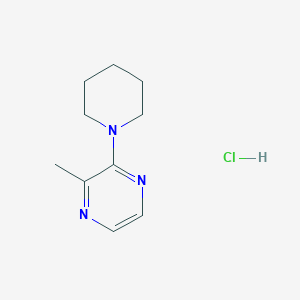
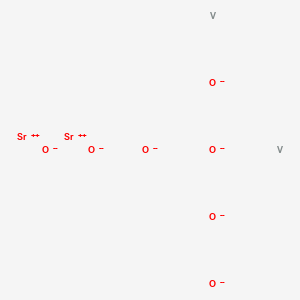


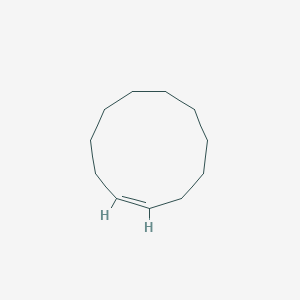

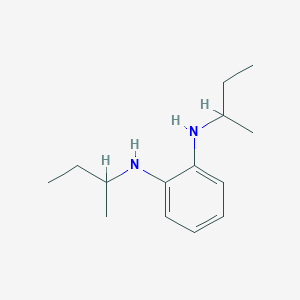
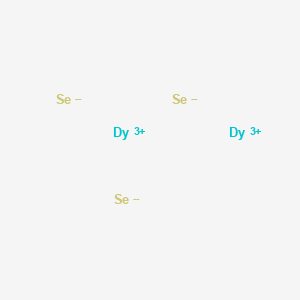
![n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide](/img/structure/B75959.png)
![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)
